2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H4BrF3O It is characterized by the presence of a bromine atom, an ethynyl group, and a trifluoromethoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 1-Bromo-4-(trifluoromethoxy)benzene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Lithium Diisopropylamide (LIDA): Used for lithiation reactions at low temperatures.
Palladium Catalysts: Employed in coupling reactions such as the Suzuki-Miyaura coupling.
Oxidizing and Reducing Agents: Various agents can be used depending on the specific reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Coupling Products: New carbon-carbon bonds are formed, leading to more complex organic molecules.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene involves its reactivity towards various nucleophiles and electrophiles. The presence of the bromine atom and the ethynyl group allows it to participate in substitution and coupling reactions, respectively. The trifluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-4-(trifluoromethoxy)benzene
- 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene
- 2-Bromo-1-ethynyl-4-(trifluoromethoxy)benzene
Uniqueness
2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene is unique due to the combination of its functional groups. The presence of both a bromine atom and an ethynyl group on the benzene ring allows for diverse reactivity and the formation of complex molecules through various chemical reactions. The trifluoromethoxy group further enhances its chemical properties, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C9H4BrF3O |
---|---|
Molekulargewicht |
265.03 g/mol |
IUPAC-Name |
2-bromo-4-ethynyl-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H4BrF3O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h1,3-5H |
InChI-Schlüssel |
MHBFDVQGNINYTA-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=C(C=C1)OC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.